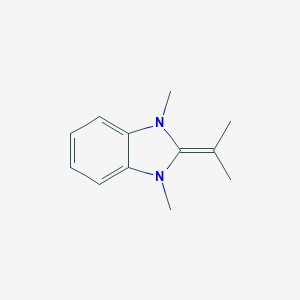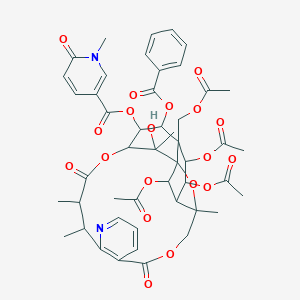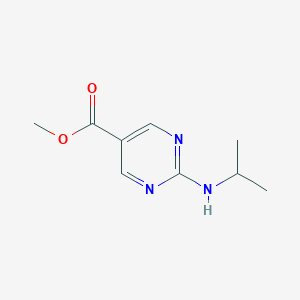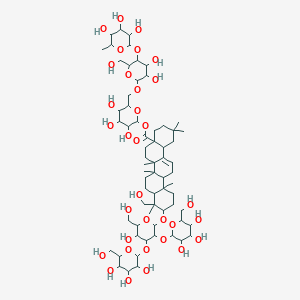![molecular formula C9H11ClO3 B143069 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride CAS No. 142183-70-8](/img/structure/B143069.png)
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride, also known as spirocyclic ketene is a highly reactive organic chemical compound that has been widely used in scientific research applications. This compound is known for its unique spirocyclic structure that makes it a valuable building block for the synthesis of various organic compounds.4]nonane-4-carbonyl chloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is not fully understood. However, it is known that the 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure of the compound makes it a highly reactive compound that can undergo various chemical reactions. This reactivity has been exploited in the synthesis of various organic compounds, including pharmaceuticals and materials science.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride have not been extensively studied. However, it is known that the compound can react with various biological molecules, including proteins, nucleic acids, and lipids. This reactivity has been exploited in the synthesis of various organic compounds with potential biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds with potential biological activity. Additionally, the compound is readily available and relatively inexpensive. However, the limitations of using this compound include its high reactivity, which can make it difficult to handle in the laboratory. Additionally, the compound can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for the use of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in scientific research. One potential direction is the synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers. Additionally, the compound could be used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of medicine, such as antitumor, antiviral, and antibacterial agents. Finally, the compound could be used to study the mechanism of action of various biological molecules, including proteins, nucleic acids, and lipids.
Métodos De Síntesis
The synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is a multi-step process that involves the reaction of 4-hydroxy-2-cyclopentenone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting intermediate is then treated with triethylamine to obtain the final product. This method has been widely used in research laboratories to obtain high yields of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride.
Aplicaciones Científicas De Investigación
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride has been extensively used in scientific research applications due to its unique 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure. This compound is a valuable building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential antitumor, antiviral, and antibacterial activity. Additionally, it has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers.
Propiedades
Número CAS |
142183-70-8 |
|---|---|
Nombre del producto |
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
Fórmula molecular |
C9H11ClO3 |
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c10-8(12)6-5-7(11)13-9(6)3-1-2-4-9/h6H,1-5H2 |
Clave InChI |
UQDFHIGXOSISIE-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
SMILES canónico |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
Sinónimos |
1-Oxaspiro[4.4]nonane-4-carbonyl chloride, 2-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
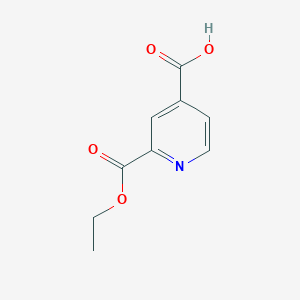
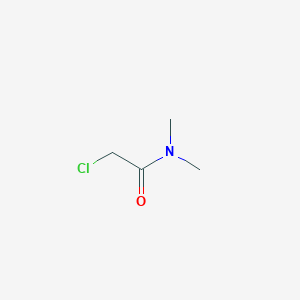
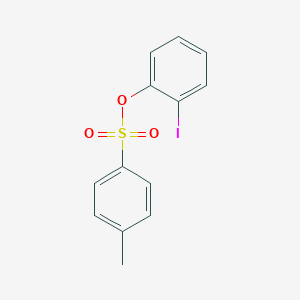
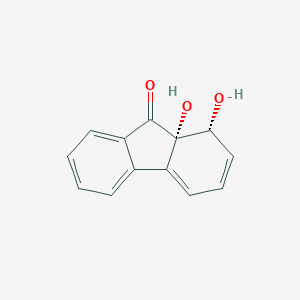
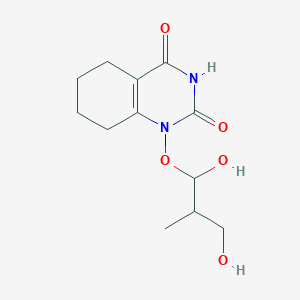
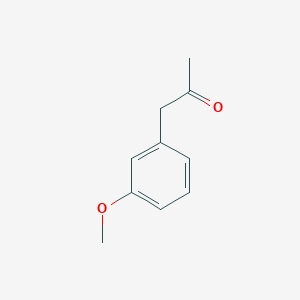
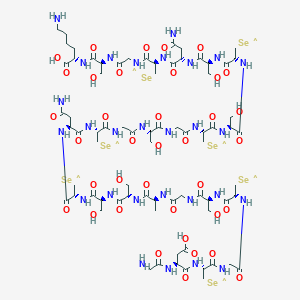
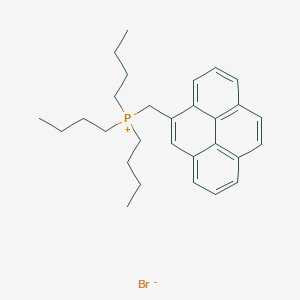
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
